cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Description
cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety in a cis-configuration. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained peptides or bioactive molecules. Its synthesis involves Boc-protection of cis-2-aminocyclobutane-1-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding a white crystalline solid with a melting point of 169–172°C . Characterization by ¹H and ¹³C NMR confirms its structure, with distinct signals for the Boc group (δ 1.45 ppm, 9H) and cyclobutane backbone (δ 2.09–2.34 ppm) .
Properties
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-22-1 | |
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Peptide Synthesis
One of the primary applications of cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group acts as a protective group for amines during peptide coupling reactions. This allows for selective reactions without interfering with other functional groups present in the molecule.
Case Study: Synthesis of Cyclic Peptides
Recent studies have demonstrated the use of Boc-cyclobutane carboxylic acid in the synthesis of cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides. For instance, researchers have successfully incorporated this compound into cyclic structures that exhibit promising activity against various biological targets, including cancer cells and bacterial infections.
Drug Development
The compound's structural characteristics make it a suitable candidate for drug design, particularly in creating inhibitors for specific enzymes or receptors. The cyclobutane moiety can introduce conformational constraints that enhance binding affinity and specificity.
Case Study: Inhibitors for Enzymatic Targets
Inhibitors derived from this compound have shown potential in targeting proteases involved in disease progression. These inhibitors leverage the unique spatial arrangement provided by the cyclobutane ring to achieve selective inhibition, thereby minimizing off-target effects.
Protein Degradation Technologies
The compound is also utilized as a building block in the development of protein degraders, which are innovative therapeutic agents designed to selectively eliminate specific proteins within cells. This approach is particularly valuable in treating diseases where certain proteins contribute to pathology.
Case Study: PROTACs Development
In the context of PROTAC (Proteolysis Targeting Chimeras) technology, this compound has been explored as part of linker systems that connect target proteins to E3 ligases, facilitating their ubiquitination and subsequent degradation. This method has shown promise in preclinical studies for various cancers.
Organic Synthesis
Beyond its applications in biochemistry and pharmacology, this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable tool for chemists looking to construct complex molecular architectures.
Table: Summary of Applications
| Application | Description | Case Studies/Examples |
|---|---|---|
| Peptide Synthesis | Used as a protective group in peptide coupling reactions | Cyclic peptides with enhanced stability |
| Drug Development | Serves as a scaffold for designing enzyme inhibitors | Inhibitors targeting disease-related proteases |
| Protein Degradation | Building block in PROTAC technology | Selective degradation of pathogenic proteins |
| Organic Synthesis | Intermediate for constructing complex molecules | Various synthetic pathways |
Mechanism of Action
The compound exerts its effects through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the Boc-protected amino group can engage in amide bond formation. The cyclobutane ring provides structural rigidity, which can influence the compound's reactivity and binding properties.
Molecular Targets and Pathways Involved:
Enzymes: May interact with enzymes involved in metabolic pathways.
Receptors: Potential binding to specific receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Carboxylic Acid vs. Carboxamide
The carboxamide derivative of this compound, (±)-cis-2-(t-butyloxycarbonylamino)cyclobutanecarboxamide, differs by replacing the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group. Key distinctions include:
- Synthesis : The carboxamide is synthesized via Boc-protection followed by amidation with ammonium bicarbonate and pyridine, achieving a 95% yield .
- Physical Properties : The carboxamide has a slightly lower melting point (167–169°C) and distinct IR absorptions (e.g., 1682 cm⁻¹ for amide C=O stretch) compared to the carboxylic acid .
- Reactivity : The carboxamide’s reduced acidity and hydrogen-bonding capacity make it less reactive in coupling reactions but more stable under acidic conditions.
Positional Isomers: 2- vs. 3-Substituted Cyclobutanes
The compound 3-(tert-butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7) is a positional isomer with the tert-butoxy group at the 3-position instead of the 2-position. Differences include:
- Applications : While the 2-substituted compound is used in peptide synthesis, the 3-substituted variant is highlighted for agrochemical and material science applications .
Stereoisomers: cis vs. trans Configuration
lists enantiomers such as (2R)- and (2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid. The cis-configuration of the target compound imposes unique steric constraints compared to trans-isomers, affecting:
- Biological Activity : Cis-isomers often show higher binding affinity to enzymes due to preorganized conformations.
- Synthetic Utility : Trans-isomers may require additional chiral resolution steps, increasing production complexity .
Table 1: Comparative Data for cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic Acid and Analogues
Research Findings and Implications
- Synthetic Efficiency: The Boc-protection method for the cis-2-amino compound achieves near-quantitative yields, making it superior to trans-isomer syntheses that often require costly catalysts .
- Stability : The carboxamide derivative’s resistance to hydrolysis (evidenced by IR stability at 1682 cm⁻¹) suggests utility in prolonged biological assays .
Biological Activity
Cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS Number: 951173-22-1) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of drug candidates. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C10H17NO4
- Molecular Weight: 215.25 g/mol
- IUPAC Name: rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid
- Purity: 97%
The biological activity of this compound is primarily attributed to its ability to act as a building block in peptide synthesis and its potential role as an inhibitor in various biochemical pathways. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for further chemical modifications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by inhibiting fatty acid synthase (FASN), a key enzyme involved in lipid metabolism within cancer cells. Inhibition of FASN has been associated with reduced cell proliferation in various cancer models .
Neuroprotective Effects
Research into related compounds has shown potential neuroprotective effects through modulation of neurotransmitter levels. For instance, GABA aminotransferase inhibitors have been studied for their ability to increase GABA levels, which may provide therapeutic benefits for neurological disorders such as epilepsy .
Case Studies and Research Findings
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Confirm Boc C=O (~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) stretches .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95%) and resolve diastereomers .
How can computational modeling predict the compound’s reactivity or interactions with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Models the Boc group’s electronic effects on cyclobutane ring strain and carboxylate deprotonation energy.
- Molecular Dynamics (MD) : Simulates peptide stapling dynamics, predicting helicity retention and binding to targets like MDM2 or BCL-2 .
- Docking Studies : Identify potential binding pockets using software like AutoDock Vina, validated by experimental IC₅₀ values .
What strategies mitigate racemization during Boc protection or subsequent derivatization?
Advanced Research Question
- Low-Temperature Reactions : Conduct Boc protection at 0°C to slow base-catalyzed epimerization .
- Steric Shielding : Use bulky solvents (e.g., THF) or additives (e.g., HOBt) during coupling reactions to hinder nucleophilic attack at the chiral center .
- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee) at each step .
How does the compound’s solubility profile affect its use in aqueous vs. organic reaction systems?
Basic Research Question
-
Solubility Data :
Solvent Solubility (mg/mL) Conditions Water <0.1 pH 1–3 DMSO >50 25°C EtOAc ~10 Room temperature -
Applications :
What are the stability risks of the Boc group under acidic or thermal conditions?
Advanced Research Question
- Acid Sensitivity : Boc cleavage occurs rapidly in TFA (>95% in 1 hour at 25°C) but is stable in mild acids (e.g., AcOH).
- Thermal Degradation : Decomposition above 150°C releases isobutylene and CO₂, detectable via TGA-DSC .
- Mitigation : Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
